molecular formula C13H10O3 B3060644 3,4'-Dihydroxybenzophenone CAS No. 611-81-4

3,4'-Dihydroxybenzophenone

Cat. No.: B3060644
CAS No.: 611-81-4
M. Wt: 214.22 g/mol
InChI Key: LJQVLJXQHTULEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’-Dihydroxybenzophenone is a compound with the molecular formula C13H10O3 and a molecular weight of 214 . It appears as a white crystal powder . It is used as an intermediate in pharmaceutical and photosensitive materials .


Synthesis Analysis

The synthesis of 3,4’-Dihydroxybenzophenone can be achieved through several methods. One method involves the nucleophilic substitution reaction of 2,4-dihydroxy benzophenone with 2,4,6-trichlorotriazine, catalyzed by 1.3 equiv. NaOH . Another method involves the Fries rearrangement of pyrocatechol dibenzoate in the presence of aluminium chloride in nitrobenzene .


Molecular Structure Analysis

The molecular structure of 3,4’-Dihydroxybenzophenone consists of a benzophenone core with two hydroxyl groups attached at the 3 and 4 positions .


Physical and Chemical Properties Analysis

3,4’-Dihydroxybenzophenone is a white crystal powder with a melting point of 144-148°C . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 433.8±35.0 °C at 760 mmHg .

Scientific Research Applications

1. Crystallography and Polymorphism

  • 3,4'-Dihydroxybenzophenone has been used to study polymorphism in hydroxybenzophenones. Landre et al. (2010) discovered a monohydrate pseudopolymorph of this compound, providing insights into the role of water in crystal assembly. The crystal packing was stabilized by intermolecular hydrogen bonds (Landre et al., 2010).

2. Cocrystallization and Hydrothermal Methods

  • Wang et al. (2007) demonstrated the use of this compound in the cocrystallization process under hydrothermal conditions. This process led to the discovery of three polymorphs, illustrating the compound's versatile conformation and potential for layer structure formation (Wang et al., 2007).

3. Synthesis of Macrocyclic Compounds

  • In the field of synthetic chemistry, Kuś et al. (2000) utilized this compound as a precursor for the synthesis of new tetraoxacyclophanes containing benzophenone units. This highlights its application in developing complex macrocyclic structures (Kuś et al., 2000).

4. Study of Disinfection By-products

  • Sun et al. (2019) explored the transformation characteristics of this compound during chlorination disinfection processes, underlining its significance in understanding the formation of novel disinfection by-products in environmental contexts (Sun et al., 2019).

5. Pseudopolymorphism in Hydroxybenzophenones

  • Another study by Landre et al. (2012) on the dihydrate pseudopolymorph of this compound further contributes to the understanding of pseudopolymorphism in hydroxybenzophenones. This research adds to the knowledge of water's influence in crystal structures (Landre et al., 2012).

Safety and Hazards

3,4’-Dihydroxybenzophenone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

(3-hydroxyphenyl)-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQVLJXQHTULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454680
Record name 3,4'-dihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-81-4
Record name 3,4'-dihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The flask was charged with 9.57 g of diacetoxybenzophenone (0.032 mole) and 4.98 g of terephthalic acid (0.03 mole) and heated, with stirring, under nitrogen at atmospheric pressure from 238° C. to 310° C. in 48 min. Most of the acetic acid by-product was liberated in this time. Heating at 310° C. continued 22 min. more. Then a vacuum of 0.2 torr (0.0266 kPa) was applied, and a temperature was raised to 325° C. in 8 min. and maintained for 17 min. The cooled polymer had an inherent viscosity, ηinh, of 0.78. Its melt was anisotropic above its flow temperature of 296° C. using the TOT test.
Name
diacetoxybenzophenone
Quantity
9.57 g
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4'-Dihydroxybenzophenone
Reactant of Route 2
3,4'-Dihydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
3,4'-Dihydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
3,4'-Dihydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
3,4'-Dihydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
3,4'-Dihydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.